molecular formula C18H21N9O3 B11495198 2,4-di(morpholin-4-yl)-6-[4-(1H-tetrazol-1-yl)phenoxy]-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-[4-(1H-tetrazol-1-yl)phenoxy]-1,3,5-triazine

Cat. No.: B11495198
M. Wt: 411.4 g/mol
InChI Key: OOEOSBSFJSVCKC-UHFFFAOYSA-N
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Description

4,6-Dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a phenyl ether linked to a tetraazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. This reaction forms the intermediate 4,6-dimorpholino-1,3,5-triazine, which is then reacted with 4-(1H-1,2,3,4-tetraazol-1-yl)phenol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether can undergo several types of chemical reactions, including:

    Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, morpholine, triethylamine, and 4-(1H-1,2,3,4-tetraazol-1-yl)phenol . Reaction conditions typically involve the use of organic solvents such as tetrahydrofuran and controlled temperatures to ensure the desired product formation.

Major Products Formed

The major product formed from the synthesis of this compound is 4,6-dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether itself. Other potential products may include various substituted triazines and phenyl ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimorpholino-1,3,5-triazin-2-yl [4-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether is unique due to its combination of a triazine ring with morpholine groups and a phenyl ether linked to a tetraazole moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H21N9O3

Molecular Weight

411.4 g/mol

IUPAC Name

4-[4-morpholin-4-yl-6-[4-(tetrazol-1-yl)phenoxy]-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C18H21N9O3/c1-3-15(4-2-14(1)27-13-19-23-24-27)30-18-21-16(25-5-9-28-10-6-25)20-17(22-18)26-7-11-29-12-8-26/h1-4,13H,5-12H2

InChI Key

OOEOSBSFJSVCKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=C(C=C3)N4C=NN=N4)N5CCOCC5

Origin of Product

United States

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